molecular formula C18H19N3O3S2 B10993504 ethyl (2-{[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B10993504
M. Wt: 389.5 g/mol
InChI Key: UBWCCGSGQYHXGC-UHFFFAOYSA-N
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Description

ETHYL 2-(2-{[3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is a complex organic compound that features a combination of pyrrole, thiazole, and thiophene rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-{[3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrrole and thiazole rings, followed by their functionalization and coupling.

    Pyrrole Synthesis: Pyrrole can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Thiazole Synthesis: Thiazole rings are often synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The coupling of the pyrrole and thiazole rings with the thiophene moiety can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-{[3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyrrole rings, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with Palladium on carbon (Pd/C)

    Substitution: Halogenated derivatives with nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to fully saturated compounds.

Scientific Research Applications

ETHYL 2-(2-{[3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{[3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with biological macromolecules, such as proteins and nucleic acids, potentially inhibiting their function or altering their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

ETHYL 2-(2-{[3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE can be compared with other similar compounds, such as:

    Imidazole Derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer properties.

    Thiazole Derivatives: Often used in medicinal chemistry for their therapeutic potential.

    Thiophene Derivatives: Utilized in materials science for their electronic properties.

Properties

Molecular Formula

C18H19N3O3S2

Molecular Weight

389.5 g/mol

IUPAC Name

ethyl 2-[2-[(3-pyrrol-1-yl-3-thiophen-3-ylpropanoyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C18H19N3O3S2/c1-2-24-17(23)9-14-12-26-18(19-14)20-16(22)10-15(13-5-8-25-11-13)21-6-3-4-7-21/h3-8,11-12,15H,2,9-10H2,1H3,(H,19,20,22)

InChI Key

UBWCCGSGQYHXGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CC(C2=CSC=C2)N3C=CC=C3

Origin of Product

United States

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